Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a benzyloxy group, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the quinoline core, followed by the introduction of the benzyloxy and chlorophenyl groups through substitution reactions. The final step often involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the molecule.
Scientific Research Applications
Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-methylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and its potential biological activity. The presence of the chlorophenyl group, in particular, may confer unique properties compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. Its intricate structure includes multiple functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a hexahydroquinoline core with various substituents, including a carboxylate ester and aromatic groups. The structural complexity suggests diverse interactions with biological targets, which may lead to various pharmacological effects.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that compounds with similar structures often demonstrate activity against a range of pathogens. For instance:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Hexahydroquinoline Derivatives | Similar core structure but varied substituents | Antimicrobial properties observed |
Chlorophenyl Derivatives | Contains chlorophenyl group | Exhibits similar reactivity |
Carboxylate Esters | Contains carboxylic acid derivatives | Explored for therapeutic effects |
These findings suggest that the unique combination of functional groups in this compound enhances its biological activity compared to other related compounds.
Understanding the mechanism of action is crucial for optimizing the compound for clinical use. Interaction studies suggest that the compound may target specific enzymes or receptors within microbial cells. The presence of the benzyloxy and chlorophenyl groups likely influences its binding affinity and specificity towards these biological targets.
Case Studies and Research Findings
Several case studies have investigated the biological activities of hexahydroquinoline derivatives:
- Antibacterial Studies : A study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that many derivatives displayed significant antibacterial activity, supporting the potential of similar compounds like this compound .
- Anticancer Properties : Research on chalcone derivatives has revealed their ability to inhibit cell proliferation in various cancer cell lines. While direct studies on this specific compound are scarce, its structural similarities to active chalcone derivatives suggest potential anticancer properties .
Properties
Molecular Formula |
C33H32ClNO4 |
---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
propan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H32ClNO4/c1-20(2)39-33(37)30-21(3)35-28-17-25(23-9-13-26(34)14-10-23)18-29(36)32(28)31(30)24-11-15-27(16-12-24)38-19-22-7-5-4-6-8-22/h4-16,20,25,31,35H,17-19H2,1-3H3 |
InChI Key |
USWBDKKZZPZARV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)OC(C)C |
Origin of Product |
United States |
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